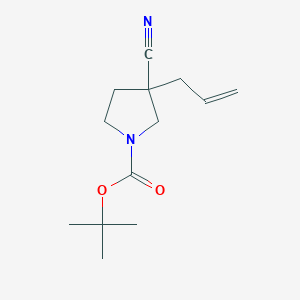
Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate is C10H17N3O2 . The InChI Code is 1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-7(4-11)8(12)6-13/h7-8H,5-6,12H2,1-3H3 .Chemical Reactions Analysis
The pyrrolidine ring, a key component of Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied for synthetic pyrrolidines .Physical And Chemical Properties Analysis
Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate is a colorless low melting solid or liquid . The molecular weight is 211.26 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Chiral Auxiliary and Building Block in Peptide Synthesis : Studer, Hintermann, and Seebach (1995) reported the synthesis and applications of a chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which was used in dipeptide synthesis and other transformations (Studer, Hintermann & Seebach, 1995).
Formation of Hydroxypiperidine Derivatives : Boev et al. (2015) described the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride to yield hydroxypiperidine derivatives, demonstrating its role in stereochemical transformations (Boev, Moskalenko, Belopukhov & Przheval’skii, 2015).
Oxidation of Allylic and Benzylic Alcohols : Shen et al. (2012) used tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate in the chemoselective aerobic oxidation of allylic and benzylic alcohols, showcasing its role in oxidation reactions (Shen, Kartika, Tan, Webster & Narasaka, 2012).
Pharmaceutical and Biological Applications
Synthesis of Aminopyrrolidine Carboxylates : Han et al. (2018) synthesized tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, highlighting its utility in the synthesis of compounds with pharmaceutical significance (Han, Li, Gu, Li & Chen, 2018).
Preparation of Fluoronaphthyridines and Quinolones : Bouzard et al. (1989) prepared various fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, including tert-butyl-substituted derivatives, for their antibacterial activities (Bouzard et al., 1989).
Catalysis in Organic Reactions : García-Cabeza et al. (2014) demonstrated the use of tert-butyl hydroperoxide in the allylic oxidation of cyclic alkenes, signifying its role in catalytic processes (García-Cabeza, Marín-Barrios, Moreno-Dorado, Ortega, Massanet & Guerra, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-cyano-3-prop-2-enylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-6-13(9-14)7-8-15(10-13)11(16)17-12(2,3)4/h5H,1,6-8,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTBMZNEWVJUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132388 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate | |
CAS RN |
1648864-59-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1648864-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)

![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)




![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409415.png)
![1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B1409416.png)

![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)
